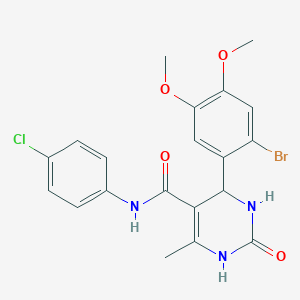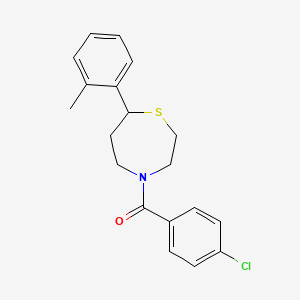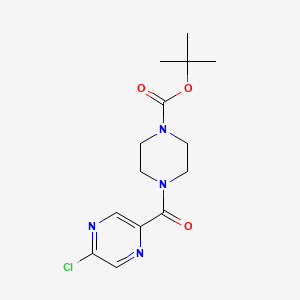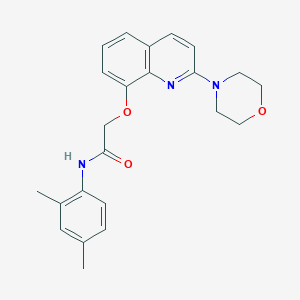
N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as DMXAA or ASA404, is a small molecule drug that has been studied extensively for its anti-tumor properties. DMXAA was first discovered in the 1990s and has since been found to have potent anti-cancer activity in preclinical studies. In
科学的研究の応用
Structural Aspects and Fluorescence Properties
Research has explored the structural aspects of similar amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the formation of gels or crystalline salts. These studies highlight the potential of such compounds in developing materials with unique physical properties, such as fluorescence. One study discusses compounds forming host–guest complexes with enhanced fluorescence emission at lower wavelengths compared to their parent compound, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antifungal Activity
Derivatives similar to the compound have been identified as broad-spectrum antifungal agents, particularly against Candida and Aspergillus species. This suggests a potential application in developing new antifungal drugs or treatments, leveraging the structural specificity of such compounds for therapeutic purposes (Bardiot et al., 2015).
Molecular Docking and Antitumor Activity
A comprehensive structural and vibrational study on a compound with a similar molecular structure highlighted its potential in inhibiting the BRCA2 complex, suggesting a role in cancer therapy. The study utilized DFT calculations, molecular electrostatic potential analysis, and molecular docking to demonstrate the compound's inhibitory activity, indicating its potential application in designing anticancer drugs (El-Azab et al., 2016).
Synthesis and Pharmacological Activities
Research into the synthesis of similar compounds has shown antimicrobial and hemolytic activity, suggesting applications in developing new antimicrobial agents. Such studies are crucial for understanding the compound's potential effects and applications in medicine, particularly in treating infections (Gul et al., 2017).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-8-19(17(2)14-16)24-22(27)15-29-20-5-3-4-18-7-9-21(25-23(18)20)26-10-12-28-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAZJIRJFZNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)
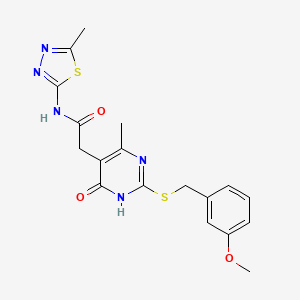

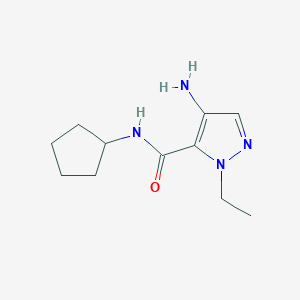
![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)
![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)
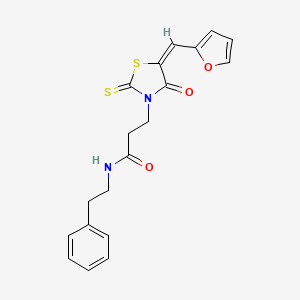
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
